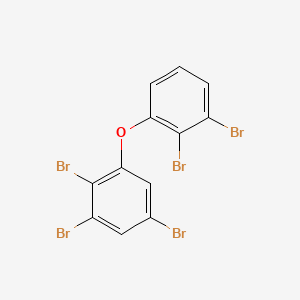

2,2',3,3',5-Pentabromodiphenyl ether

Vue d'ensemble

Description

2,2’,3,3’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has been scrutinized and regulated under international treaties such as the Stockholm Convention .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Commercial production of 2,2’,3,3’,5-Pentabromodiphenyl ether often involves a technical mixture of different PBDE congeners. The process includes the bromination of diphenyl ether in the presence of a catalyst, followed by purification steps to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3,3’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms, often under reductive conditions.

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Substitution: Bromine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Debromination: Common reagents include reducing agents such as zinc or iron in acidic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

Debromination: Produces lower brominated diphenyl ethers.

Oxidation: Results in hydroxylated PBDEs.

Substitution: Yields various substituted diphenyl ethers depending on the nucleophile used.

Applications De Recherche Scientifique

2,2',3,3',5-Pentabromodiphenyl ether is a specific polybrominated diphenyl ether (PBDE) congener. PBDEs are a class of brominated flame retardants widely used in industrial and household materials .

General Information on PBDEs

- Flame Retardants: PBDEs are primarily used as flame retardants in various products .

- Environmental Concerns: PBDEs are known to bioaccumulate in the environment due to their stability and lipophilicity . They have been detected in human adipose tissue and are found in nearly all Americans .

- Exposure Pathways: Direct measurement of bromodiphenyl ether congeners in biological specimens indicates exposure .

This compound Specific Information

- Identification: this compound is also known as BDE-83 . Its chemical formula is C12H5Br5O, and its CID is 86208521 .

- Occurrence: 2,3,3',5,5'-pentabromodiphenyl ether. BDE-112 is likely to remain in use for some time. These are mostly polyurethane foam-containing articles, for example transport seats and mattresses .

- Toxicity: Tetra- to hexabrominated PBDEs, including pentabromodiphenyl ethers, have low acute toxicity via oral, dermal, or inhalation routes in toxicity studies. They are not irritants or skin sensitisers. Studies show that they are neither genotoxic nor cause fetal death or malformation during pregnancy. There is no information available on the carcinogenic potential; however, they are not considered human carcinogens .

- Adipogenesis Effects: BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) can enhance lipid accumulation and adipogenesis in mouse and human preadipocyte cell models in vitro. It increased total lipids in differentiating adipocytes, showing a potential role in the regulation of adipogenesis .

Applications

Mécanisme D'action

The mechanism by which 2,2’,3,3’,5-Pentabromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to proteins and disrupt normal cellular functions. The compound is known to interfere with hormone signaling pathways, particularly those involving thyroid hormones, leading to potential endocrine-disrupting effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’,4,4’,5-Pentabromodiphenyl ether

- 2,2’,4,4’,6-Pentabromodiphenyl ether

- Tetrabromodiphenyl ether

- Hexabromodiphenyl ether

Uniqueness

2,2’,3,3’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to other PBDEs, it has distinct reactivity and persistence in the environment, making it a compound of interest for both industrial applications and environmental studies .

Activité Biologique

2,2',3,3',5-Pentabromodiphenyl ether (PBDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in various consumer products. Due to its persistence in the environment and potential health risks, understanding its biological activity is crucial. This article synthesizes research findings on the biological effects of PBDE-99, focusing on its endocrine disruption potential, neurotoxicity, and reproductive toxicity.

- Chemical Formula : C12H4Br5O

- Molecular Weight : 543.69 g/mol

- Structure : PBDE-99 consists of two phenyl rings with five bromine atoms attached.

Endocrine Disruption

Research indicates that PBDE-99 exhibits endocrine-disrupting properties, particularly affecting thyroid hormone levels and sex steroid hormones. A study involving pregnant rats showed that maternal exposure to PBDE-99 led to decreased circulating sex steroids in male offspring and altered sexual development in both sexes .

Table 1: Effects of PBDE-99 on Hormonal Levels in Rats

| Hormone | Effect in Male Offspring | Effect in Female Offspring |

|---|---|---|

| Testosterone | Decreased | Less affected |

| Estradiol | Decreased | Delayed puberty onset |

| Anogenital Distance | Reduced | Not significantly affected |

Neurotoxicity

PBDE-99 has been linked to neurodevelopmental effects. In vitro studies demonstrated that exposure to PBDE congeners increased binding to phorbol esters, indicating potential activation of protein kinase C pathways involved in neuronal signaling . Additionally, behavioral studies showed alterations in sexually dimorphic behaviors due to PBDE exposure during critical developmental windows .

Table 2: Neurotoxic Effects of PBDE-99

| Study Type | Observed Effect | Reference |

|---|---|---|

| In vitro | Increased 3H-PDBu binding | |

| Behavioral | Altered sweet preference in males | |

| Developmental | Delayed puberty onset in females |

Reproductive Toxicity

The reproductive toxicity of PBDE-99 has been extensively studied. Prenatal exposure has been associated with spermatogenic injuries and reduced ovarian follicle counts in offspring . Moreover, PBDE exposure was linked to metabolic disorders such as obesity and insulin resistance, which could indirectly affect reproductive health .

Table 3: Reproductive Toxicity Findings

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Ovarian Follicles | Reduced primordial/primary follicles | |

| Spermatogenesis | Injuries observed | |

| Metabolic Disorders | Increased risk of obesity |

Case Studies

- Case Study on Prenatal Exposure : In a controlled study, pregnant rats were administered varying doses of PBDE-99. Results indicated significant hormonal disruptions and developmental delays in male offspring at higher doses, supporting the hypothesis that PBDEs are endocrine disruptors .

- Human Biomonitoring Studies : Data from biomonitoring studies show a correlation between PBDE levels in human tissues and adverse health outcomes, including hormonal imbalances and increased cancer risks .

Propriétés

IUPAC Name |

1,2,5-tribromo-3-(2,3-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-4-8(15)12(17)10(5-6)18-9-3-1-2-7(14)11(9)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHYSNUYJLNDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879900 | |

| Record name | BDE-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-51-9 | |

| Record name | 2,2',3,3',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC03VCD52Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.